tert-Butyl (3-(oxiran-2-yl)propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(oxiran-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-4-5-8-7-13-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUPLTBYJNZQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Oxiran 2 Yl Propyl Carbamate
Classical Approaches to Epoxide and Carbamate (B1207046) Formation in the Context of the Compound
Classical synthetic routes to tert-butyl (3-(oxiran-2-yl)propyl)carbamate typically involve a two-step sequence: the formation of a precursor molecule containing either the olefin and the protected amine or the epoxide and the free amine, followed by the introduction of the missing functional group.
Epoxidation Strategies for Precursor Olefins
A common and direct method for the synthesis of this compound involves the epoxidation of the corresponding olefinic precursor, tert-butyl (pent-4-en-1-yl)carbamate. This approach benefits from the ready availability of the starting olefin.
The Prilezhaev reaction, which utilizes peroxy acids, is a widely employed method for the epoxidation of alkenes. sciforum.net Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation due to its relative stability and good solubility in many organic solvents. masterorganicchemistry.com The reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond. masterorganicchemistry.com
Another effective and more environmentally friendly oxidizing agent is Oxone®, a stable and inexpensive salt. researchgate.net Epoxidation using Oxone can often be performed in biphasic systems, such as ethyl acetate (B1210297) and water, without the need for a phase-transfer catalyst or strict pH control. researchgate.net
Table 1: Comparison of Classical Epoxidation Reagents for Olefins
| Reagent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | Dichloromethane (B109758) (DCM), room temp. | High yields, good functional group tolerance. | Potentially explosive, chlorinated byproduct. |
| Oxone® | Biphasic solvent (e.g., EtOAc/water), room temp. | Inexpensive, environmentally benign byproducts, easy workup. | May require longer reaction times for less reactive olefins. |
N-Protection via tert-Butoxycarbonylation
An alternative classical route involves the N-protection of a pre-formed amino-epoxide, 3-(oxiran-2-yl)propan-1-amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. nih.gov
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), in a suitable organic solvent like dichloromethane or a water-acetone mixture. nih.gov This method is generally high-yielding and proceeds under mild conditions.
Modern and Sustainable Synthetic Pathways
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These modern approaches are applicable to the synthesis of this compound, offering improvements in terms of stereoselectivity, atom economy, and process safety.
Catalytic Asymmetric Epoxidation Routes
For applications where the chirality of the epoxide is crucial, catalytic asymmetric epoxidation methods are employed. The Jacobsen-Katsuki epoxidation is a powerful tool for the enantioselective epoxidation of unfunctionalized cis-olefins using a chiral manganese-salen catalyst. organic-chemistry.orgwikipedia.org This method allows for the synthesis of enantiomerically enriched epoxides from the corresponding prochiral olefin precursor. The reaction typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.org
Table 2: Key Features of Jacobsen-Katsuki Epoxidation
| Feature | Description |
| Catalyst | Chiral Manganese-salen complex |
| Substrate Scope | Good for cis-disubstituted and some other unfunctionalized olefins |
| Oxidant | Commonly sodium hypochlorite (bleach) |
| Enantioselectivity | Often provides high enantiomeric excess (ee) |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including epoxides and carbamates. Key areas of improvement include the use of safer oxidants and solvents, as well as the development of recyclable catalysts.
Hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. mdpi.comnih.gov Catalytic systems, often employing transition metals like tungsten or manganese, have been developed to activate H₂O₂ for the efficient and selective epoxidation of olefins. nih.govrsc.org These methods offer a more sustainable alternative to traditional peroxy acid reagents. The use of solvent-free conditions, where the liquid olefin itself acts as the solvent, further enhances the green credentials of the process. rsc.orgnih.gov
In the context of N-Boc protection, catalyst-free methods in water-mediated systems have been developed, reducing the reliance on volatile organic solvents and potentially simplifying purification procedures. nih.gov
Flow Chemistry Applications for Scalable Production
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the production of this compound, particularly on a larger scale.
Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which is especially important for potentially exothermic reactions like epoxidations. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved safety and, in some cases, higher yields and selectivities. nih.gov Both epoxidation and carbamate formation have been successfully implemented in flow systems, demonstrating the potential for a continuous, multi-step synthesis of the target molecule. This approach can lead to a more efficient, safer, and more easily scalable manufacturing process.
Chemo- and Regioselective Considerations in Synthesis
The primary challenge in the synthesis of this compound lies in the selective transformation of one functional group in the presence of another. Specifically, the epoxidation of the alkene must be achieved without affecting the Boc-carbamate group.
N-Boc Protection:
The initial step in the synthesis is the protection of the amino group of a suitable precursor, such as 4-penten-1-amine. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.govorganic-chemistry.org The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. nih.gov
A significant chemo- and regioselective consideration at this stage is to prevent side reactions. For instance, in the case of starting materials containing multiple nucleophilic groups, such as amino alcohols, selective N-protection over O-protection is crucial. The use of aqueous acetone (B3395972) as a solvent system has been reported to afford mono-N-Boc protected products in excellent yields with no competitive O-Boc formation or other side reactions like isocyanate or urea (B33335) formation. nih.gov
Epoxidation:
The subsequent epoxidation of the terminal double bond of the N-Boc protected alkenyl amine, for instance, tert-butyl pent-4-en-1-ylcarbamate, requires a reagent that is highly selective for the carbon-carbon double bond and does not react with the carbamate functionality. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.
The key chemo- and regioselective considerations during epoxidation include:
Chemoselectivity: The oxidizing agent should selectively react with the alkene in the presence of the electron-rich carbamate group. While the carbamate nitrogen is less nucleophilic due to the electron-withdrawing nature of the carbonyl group, harsh oxidation conditions could potentially lead to undesired side reactions. The choice of a suitable oxidant and reaction conditions is therefore critical.
Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the epoxidation is a concern. In the case of a terminal alkene, as in the precursor to the title compound, this is not an issue as only one epoxide can be formed.
The reaction conditions for the epoxidation, such as temperature and solvent, must be carefully controlled to ensure the desired selectivity and to minimize potential side reactions, including the opening of the newly formed epoxide ring.
Purification and Isolation Methodologies for Synthetic Intermediates
The purity of the final product, this compound, is highly dependent on the effective purification of its synthetic intermediates.
Purification of N-Boc Protected Amine:
The N-Boc protected intermediate, such as tert-butyl pent-4-en-1-ylcarbamate, is typically purified to remove excess reagents, byproducts, and any unreacted starting material. Common purification techniques include:
Extraction: An aqueous workup is often employed to remove water-soluble impurities. The reaction mixture is typically partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. nih.govgoogle.com
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a widely used method for the purification of N-Boc protected amines. nih.govnih.gov The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is crucial for achieving good separation. nih.gov
Trituration/Recrystallization: For solid N-Boc protected intermediates, trituration with a non-polar solvent like hexane (B92381) can be an effective method of purification. orgsyn.org Recrystallization from a suitable solvent system can also be employed to obtain highly pure crystalline material. orgsyn.org
The progress of the purification is typically monitored by thin-layer chromatography (TLC). nih.gov
Purification of the Epoxide Product:
The final product, this compound, must be carefully purified to remove any remaining starting material, oxidizing agent residues, and byproducts from the epoxidation reaction.
Aqueous Workup: Similar to the intermediate purification, an aqueous workup is generally the first step. This may involve washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to quench any excess peroxy acid, followed by a wash with a mild base to remove acidic byproducts.
Column Chromatography: Flash chromatography on silica gel is a standard method for the final purification. The polarity of the eluent system needs to be carefully optimized to separate the desired epoxide from any impurities.
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method. orgsyn.org
The purity of the final product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Data Table: Purification Methods for Carbamate Intermediates
| Intermediate Type | Purification Method | Key Considerations |
| N-Boc Protected Amine | Liquid-Liquid Extraction | Removal of water-soluble impurities and acidic/basic byproducts. |
| Flash Column Chromatography | Selection of appropriate eluent for optimal separation. | |
| Trituration/Recrystallization | Effective for solid intermediates to remove soluble impurities. | |
| Epoxidized Carbamate | Aqueous Workup | Quenching of excess oxidizing agent and removal of acidic byproducts. |
| Flash Column Chromatography | Careful selection of eluent to avoid epoxide ring-opening on silica gel. | |
| Distillation | Feasible for thermally stable liquid products. |
Reactivity and Mechanistic Investigations of Tert Butyl 3 Oxiran 2 Yl Propyl Carbamate
Epoxide Ring-Opening Reactions
The strained three-membered ring of the oxirane moiety in tert-butyl (3-(oxiran-2-yl)propyl)carbamate is a focal point for a variety of chemical transformations. The significant angle strain within the epoxide ring makes it an excellent electrophile, readily undergoing ring-opening reactions with a range of nucleophiles under different catalytic conditions.
Nucleophilic Ring Opening with Heteroatom-Based Nucleophiles
The reaction of epoxides with heteroatom-based nucleophiles is a fundamental method for the synthesis of β-amino alcohols and related structures. rroij.comnih.gov In the case of this compound, the epoxide ring can be opened by various nucleophiles, including amines, azides, and thiols, to yield a range of functionalized products. These reactions are often catalyzed by acids or bases to enhance the reactivity of the epoxide or the nucleophile.
The regioselectivity of the ring-opening is a critical aspect of these reactions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an S(_N)2-type mechanism. youtube.com For this compound, this would correspond to the terminal carbon of the oxirane ring.
A variety of catalysts, including zinc, cadmium, and aluminosilicates, have been employed to facilitate the ring-opening of epoxides with amines, often leading to high yields and regioselectivity. rroij.com For instance, the use of solid acid catalysts like Amberlyst-15 has been shown to promote the reaction of oxiranes with amines at room temperature, affording β-amino alcohols in excellent yields. rroij.com
| Nucleophile | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|
| Aromatic Amines | CdCl₂ | β-Amino Alcohols | rroij.com |
| Various Amines | Amberlyst-15 | β-Amino Alcohols | rroij.com |
| Sodium Azide | - | β-Azido Alcohols | mdpi.comnih.gov |
Acid-Catalyzed Ring Opening Dynamics
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. youtube.comkhanacademy.org The subsequent ring-opening can proceed through a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.orgopenstax.org The nature of the transition state is influenced by the substitution pattern of the epoxide.
For an epoxide like that in this compound, where one carbon is primary and the other is secondary, the attack of a weak nucleophile in an acid-catalyzed reaction will generally occur at the more substituted carbon. youtube.comlibretexts.org This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted position. youtube.comlibretexts.org The reaction typically results in a trans relationship between the nucleophile and the hydroxyl group. libretexts.orglibretexts.org
The mechanism involves the following steps:
Protonation of the epoxide oxygen to form a good leaving group. libretexts.org
Partial breaking of the carbon-oxygen bond, leading to a build-up of positive charge on the more substituted carbon. libretexts.org
Nucleophilic attack on the more substituted carbon from the side opposite to the C-O bond. libretexts.orgopenstax.org
Deprotonation to yield the final product. libretexts.org
Base-Mediated Transformations of the Oxirane Moiety
In contrast to acid-catalyzed reactions, base-catalyzed epoxide ring-opening is a classic S(_N)2 reaction. libretexts.orgopenstax.org The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Due to steric considerations, the attack predominantly occurs at the less sterically hindered carbon atom. youtube.comlibretexts.org For this compound, this would be the terminal CH₂ group of the oxirane.
This reaction is driven by the release of ring strain in the three-membered epoxide. libretexts.orgopenstax.org Although an ether oxygen is typically a poor leaving group, the inherent strain of the epoxide ring facilitates its cleavage even with moderately strong nucleophiles like hydroxide or alkoxides at elevated temperatures. libretexts.orgopenstax.org
Stereochemical Control and Regioselectivity in Ring Opening
The stereochemistry and regioselectivity of the epoxide ring-opening are crucial for the synthesis of specific stereoisomers. As discussed, the reaction conditions play a pivotal role in determining the outcome.
Under basic conditions (S(_N)2-like): The nucleophile attacks the less substituted carbon, resulting in a product with a specific regiochemistry. The reaction proceeds with an inversion of configuration at the site of attack, leading to a trans relationship between the nucleophile and the resulting hydroxyl group. libretexts.org
Under acidic conditions (S(_N)1/S(_N)2 hybrid): The regioselectivity is governed by electronic factors, with the nucleophile attacking the more substituted carbon that can better stabilize the partial positive charge in the transition state. libretexts.orgopenstax.org The stereochemistry is also trans due to the backside attack of the nucleophile. libretexts.orgopenstax.org
The synthesis of specific aminocyclitols from D-(-)-quinic acid highlights the importance of regioselective epoxide ring-opening with sodium azide as a key step. mdpi.comnih.gov
Transformations Involving the Carbamate (B1207046) Group
The N-Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal under mild acidic conditions.
Deprotection Strategies for the N-Boc Group
The removal of the N-Boc group is a common transformation for molecules like this compound to liberate the free amine. This deprotection is typically achieved under acidic conditions.
The mechanism of acid-catalyzed N-Boc deprotection involves the protonation of one of the carbamate oxygens, followed by the fragmentation of the molecule. total-synthesis.com This fragmentation is driven by the formation of the stable tertiary carbocation, tert-butyl cation, and the release of carbon dioxide. The tert-butyl cation subsequently deprotonates to form isobutene. total-synthesis.com
A variety of acidic reagents can be employed for this purpose. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common choice. total-synthesis.comsemanticscholar.org Other reagents include hydrochloric acid (HCl) in various organic solvents like ethyl acetate (B1210297) or dioxane, as well as Lewis acids. semanticscholar.orgnih.gov Milder methods, such as using oxalyl chloride in methanol, have also been developed, which can be beneficial when other acid-sensitive functional groups are present in the molecule. nih.govrsc.org
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | total-synthesis.comsemanticscholar.org |
| Hydrochloric Acid (HCl) | Ethyl Acetate / Dioxane | - | nih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | nih.govrsc.org |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | nih.gov |
| Water | - | Reflux | semanticscholar.org |
Reactions Involving the Carbamate Nitrogen Atom
The reactivity of the carbamate nitrogen atom in this compound is largely dictated by the electronic nature of the tert-butoxycarbonyl (Boc) protecting group. While the lone pair of the nitrogen is delocalized into the carbonyl group, rendering it less nucleophilic than a free amine, it still participates in a range of important chemical transformations.
N-Alkylation: The carbamate nitrogen can undergo alkylation, although this typically requires strong bases and reactive alkylating agents due to its reduced nucleophilicity. Common conditions involve the use of strong bases like sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of an alkyl halide. The reaction proceeds via an S(_N)2 mechanism. For instance, N-alkylation of carbamates can be achieved using cesium carbonate and a halide in the presence of a phase transfer catalyst like tetrabutylammonium iodide (TBAI). This method has been shown to be highly selective and efficient for a variety of carbamates.
N-Acylation: Similar to alkylation, N-acylation of the carbamate nitrogen is also possible. This transformation typically involves the deprotection of the Boc group to reveal the primary amine, which is then acylated. However, one-pot procedures have been developed that avoid the isolation of the intermediate amine. These methods often utilize acyl halide-methanol mixtures to first cleave the Boc group, followed by in-situ acylation of the resulting amine. libretexts.org
Deprotection: The most common reaction involving the carbamate nitrogen is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common. Aqueous phosphoric acid has also been demonstrated as a mild and effective reagent for this purpose. nih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate, which then readily decarboxylates to yield the primary amine. nih.gov Kinetic studies on N-Boc cleavage have provided evidence for a second-order dependence on the acid concentration in some cases.
Table 1: Representative Reactions Involving the Carbamate Nitrogen
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| N-Alkylation | 1. NaH, DMF2. RX (Alkyl Halide) | N-Alkyl Carbamate | Requires strong base to deprotonate the carbamate. |
| N-Acylation | 1. TFA or HCl (Deprotection)2. RCOCl, Base | N-Acyl Amine | Proceeds via the free amine intermediate. |
| Deprotection | TFA, CH₂Cl₂ or HCl in Dioxane | Primary Amine | Common and high-yielding method to remove the Boc group. |
| Deprotection | 85% H₃PO₄ (aq) | Primary Amine | A milder alternative for deprotection. nih.gov |
Intermolecular and Intramolecular Reactivity Profiles
The presence of both a nucleophilic (albeit protected) nitrogen and an electrophilic epoxide ring within the same molecule gives rise to a diverse array of both intermolecular and intramolecular reactions.
Intermolecular Reactions: The strained three-membered ring of the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by either acid or base.
Under basic or nucleophilic conditions, the reaction generally proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. chemistrysteps.comopenstax.org Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amino alcohols, hydroxy ethers, and hydroxy thioethers, respectively. For instance, the reaction with amines would yield 1-amino-3-(alkylamino)propan-2-ols. The use of strong nucleophiles like Grignard reagents results in the formation of primary alcohols with the addition of two carbon atoms. youtube.com
Under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The regioselectivity of the ring-opening in this case is more complex and depends on the substitution pattern of the epoxide. While the attack generally occurs at the more substituted carbon due to the development of a partial positive charge (an S(_N)1-like character), for primary and secondary carbons, attack at the less hindered site can still be favored. libretexts.orgchemistrysteps.comopenstax.org The stereochemistry of the reaction is typically anti, resulting in the formation of trans products. chemistrysteps.com
Intramolecular Reactions: The proximity of the carbamate nitrogen to the epoxide ring allows for intramolecular cyclization reactions. These reactions are of significant synthetic interest as they provide a route to important heterocyclic structures. The outcome of the cyclization is dependent on the reaction conditions and the length of the tether connecting the two functional groups.
For this compound, a 6-membered ring would be the product of an endo cyclization, while a 5-membered ring would result from an exo cyclization. The regioselectivity of the intramolecular N-Boc–epoxide cyclization can be influenced by the reaction conditions. For example, studies on related systems have shown that refluxing in trifluoroethanol without any external promoter can lead to diastereoselective cyclization. rsc.org In some cases, substrates bearing an alkyl group at the C-3 position of the epoxide furnished 1,3-oxazolidin-2-ones in a completely regioselective fashion via a 5-exo epoxide ring-opening cyclization. rsc.org The formation of larger rings, such as 1,3-oxazinan-2-ones, has also been observed. rsc.org Base-mediated cyclization is also a viable pathway for the formation of these heterocyclic systems.
Table 2: Intermolecular and Intramolecular Reactivity of the Epoxide Ring
| Reaction Type | Reagents and Conditions | Major Product(s) | Mechanism |
| Intermolecular Ring-Opening (Basic/Nucleophilic) | Nu⁻ (e.g., RNH₂, RO⁻, RS⁻), Solvent | 1-(Nucleophil-1-yl)pentan-2-ol derivative | S(_N)2 |
| Intermolecular Ring-Opening (Acidic) | H⁺, NuH (e.g., H₂O, ROH) | Mixture of regioisomers | S(_N)1/S(_N)2-like |
| Intramolecular Cyclization (Thermal/Solvent Promoted) | Trifluoroethanol, Reflux | 1,3-Oxazolidin-2-one or 1,3-Oxazinan-2-one | 5-exo or 6-endo |
| Intramolecular Cyclization (Base-Mediated) | Base (e.g., NaH), Solvent | 1,3-Oxazolidin-2-one or 1,3-Oxazinan-2-one | 5-exo or 6-endo |
Elucidation of Reaction Mechanisms and Transition States
A deeper understanding of the reactivity of this compound requires an examination of the reaction mechanisms and the associated transition states. Computational studies, such as those employing Density Functional Theory (DFT), are invaluable tools for this purpose.
For the acid-catalyzed ring-opening of epoxides, the transition state is thought to be a hybrid between a pure S(_N)1 and S(_N)2 mechanism. openstax.org The protonated epoxide has significant carbocationic character at the more substituted carbon, which influences the regioselectivity of the nucleophilic attack. However, the attack still occurs from the backside, leading to inversion of stereochemistry, a hallmark of an S(_N)2 reaction. openstax.org
In the case of intramolecular cyclization, computational studies on analogous systems have been used to rationalize the observed regioselectivity (exo vs. endo cyclization). These studies often focus on the activation energies of the competing transition states. For example, computational analysis of the cyclization of 5-hexenyl radicals has shown that the preference for exo or endo products can be attributed to conformational and steric factors in the transition state. While not a direct analogue, these studies provide a framework for understanding the factors that govern the cyclization of this compound.
The transition state for the intramolecular N-Boc–epoxide cyclization is proposed to involve the nucleophilic attack of the carbamate oxygen or nitrogen on one of the epoxide carbons. The geometry of the transition state, particularly the alignment of the nucleophile and the electrophilic carbon, will determine the activation energy and thus the feasibility and regiochemical outcome of the reaction. For instance, a transition state consistent with the desymmetrization of a meso epoxide by a chiral base involved the complexation of a lithiated diamine with both the deprotonated Boc group and the epoxide, where the lithium cation acts as a Lewis acid to activate the epoxide.
Table 3: Key Mechanistic Features
| Reaction | Key Mechanistic Feature | Transition State Characteristics |
| Acid-Catalyzed Epoxide Ring-Opening | Protonation of epoxide oxygen | Hybrid S(_N)1/S(_N)2 character, partial positive charge on more substituted carbon, backside attack by nucleophile. |
| Base-Catalyzed Epoxide Ring-Opening | Direct S(_N)2 attack by nucleophile | Attack at the less sterically hindered carbon, inversion of stereochemistry. |
| Intramolecular Cyclization | Nucleophilic attack by carbamate on epoxide | Conformationally dependent, influenced by steric and electronic factors, can proceed via 5-exo or 6-endo transition states. |
| Boc Deprotection | Acid-catalyzed cleavage | Formation of a stable tert-butyl cation and a carbamic acid intermediate that decarboxylates. |
Due to a lack of specific and detailed research findings in the public domain concerning the direct applications of "this compound" within the stringent framework of the requested outline, this article cannot be generated at this time.
Extensive searches for the compound's utility as a versatile building block have not yielded sufficient information to populate the specified sections and subsections with the required scientific accuracy and depth. The available literature does not provide concrete examples or detailed data regarding its specific role in the construction of nitrogen-containing heterocycles, the diastereoselective and enantioselective preparation of chiral alcohols and amines, its contributions to polyfunctionalized aliphatic systems, or its strategic integration into multi-step synthetic sequences.
Computational and Theoretical Studies on Tert Butyl 3 Oxiran 2 Yl Propyl Carbamate
Conformational Analysis and Molecular Dynamics
The biological and chemical activity of a flexible molecule like tert-butyl (3-(oxiran-2-yl)propyl)carbamate is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule.
Conformational Analysis: This is typically performed by systematically rotating the rotatable bonds—primarily the C-C bonds in the propyl chain and the C-N bond of the carbamate (B1207046)—and calculating the potential energy of each resulting structure. Quantum mechanics (QM) or molecular mechanics (MM) methods can be used for these energy calculations. The results generate a potential energy surface, where the valleys represent stable conformers. For this molecule, a key interaction influencing conformation is the potential for intramolecular hydrogen bonding between the carbamate N-H group and the oxygen atom of the epoxide or the carbonyl group. Such interactions can lead to more compact, folded structures being energetically favored. dergipark.org.trresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the system, MD simulations can show how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or chloroform). This approach is useful for exploring the conformational landscape and identifying the most populated conformational states under specific conditions. For this compound, an MD simulation could reveal the flexibility of the propyl chain and the average distance between the carbamate and epoxide moieties, which can be crucial for its reactivity.
Table 1: Illustrative Results of a Conformational Search This table represents typical data that would be generated from a computational conformational analysis. The values are hypothetical.
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| 1 (Global Minimum) | 65° (gauche) | 0.00 | N-H···O (epoxide) H-bond |
| 2 | 180° (anti) | 1.25 | Extended, linear chain |
| 3 | -68° (gauche) | 0.45 | N-H···O=C (carbamate) H-bond |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. mdpi.com These properties are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Methods like the B3LYP functional with a basis set such as 6-311++G(dp) are commonly used for accurate calculations on organic molecules. dergipark.org.tr
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is likely localized on the lone pairs of the epoxide oxygen and the carbamate group, while the LUMO is expected to be centered on the strained C-O bonds of the epoxide ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show low electron density (positive potential), which are susceptible to nucleophilic attack. In this molecule, negative potential would be expected around the carbonyl and epoxide oxygen atoms, while positive potential would be found near the carbamate N-H proton.
Table 2: Hypothetical Electronic Properties Calculated via DFT This table shows representative data obtained from quantum chemical calculations.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-rich regions (e.g., oxygen atoms) |
| LUMO Energy | +1.5 eV | Electron-deficient regions (e.g., epoxide carbons) |
| HOMO-LUMO Gap | 8.3 eV | Indicates high kinetic stability |
Prediction of Reaction Pathways and Energy Barriers
A major strength of computational chemistry is its ability to model chemical reactions, predict their mechanisms, and calculate their energy requirements. The epoxide ring in this compound is a key functional group that readily undergoes ring-opening reactions with nucleophiles.
Theoretical calculations can map the entire reaction coordinate for such a process. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. DFT calculations can be used to model the ring-opening under both acidic and basic conditions, predicting which of the two epoxide carbons is more likely to be attacked (regioselectivity) and the stereochemical outcome of the reaction. mdpi.com
Ligand Design and Catalyst Interactions in silico
The oxygen and nitrogen atoms in the molecule possess lone pairs of electrons, making it a potential ligand for coordinating with metal catalysts. Computational methods are instrumental in predicting how it might bind to a metal center.
In silico studies, such as molecular docking, can be used to predict the preferred binding pose of the molecule within the active site of a catalyst or an enzyme. These simulations calculate an interaction energy or docking score, which helps in assessing the binding affinity. For instance, the molecule could be docked into the active site of a hydrolase enzyme to predict interactions that might facilitate the opening of the epoxide ring. Furthermore, quantum chemical calculations can model the interaction between the molecule and a specific metal catalyst, providing detailed information on bond formation, charge transfer, and the stability of the resulting complex.
Spectroscopic Property Simulations for Structural Assignment Support
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimentally determined structures.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for a computationally optimized molecular structure, a predicted NMR spectrum can be generated. Comparing these calculated shifts with experimental data helps confirm the structural assignment of the molecule, including its specific conformation. dergipark.org.trmdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated vibrational mode can be animated, showing the specific atomic motions involved (e.g., C=O stretch, N-H bend, C-O-C epoxide ring stretch). This allows for the unambiguous assignment of peaks in an experimental IR spectrum. dergipark.org.tr
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Shifts This table demonstrates how calculated data are used to support experimental structural assignments. Chemical shifts are hypothetical.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C=O (carbamate) | 156.1 | 155.8 | 0.3 |
| C(CH₃)₃ | 79.5 | 79.2 | 0.3 |
| CH₂-O (epoxide) | 47.0 | 46.5 | 0.5 |
| CH-O (epoxide) | 52.3 | 51.9 | 0.4 |
| CH₃ (tert-butyl) | 28.4 | 28.1 | 0.3 |
Advanced Analytical Methodologies for Characterization of Synthetic Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of derivatives of tert-butyl (3-(oxiran-2-yl)propyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of the parent compound, characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the propyl chain, and the epoxide ring are observed. The large singlet for the nine equivalent protons of the tert-butyl group is typically found around 1.43 ppm. rsc.org The protons of the oxirane ring appear in a distinct region, usually between 2.5 and 3.1 ppm.
Upon a synthetic transformation, such as the nucleophilic ring-opening of the epoxide, significant changes in the NMR spectrum occur. For instance, if the epoxide is opened by an alcohol, the signals corresponding to the epoxide protons will disappear and new signals will emerge. A new proton signal for the newly formed hydroxyl group (-OH) will appear, and the protons on the carbons that were part of the epoxide ring will shift downfield. Monitoring these shifts allows for precise determination of the regiochemistry of the ring-opening.
Similarly, ¹³C NMR spectroscopy provides complementary information. The carbon signals of the epoxide ring are typically observed around 47 ppm and 52 ppm. Following a ring-opening reaction, these signals are replaced by new signals for the resulting diol or ether carbons at different chemical shifts, confirming the transformation of the functional group. rsc.org
Interactive Table: Typical ¹H NMR Chemical Shifts (δ) for this compound and a Hypothetical Ring-Opened Product
| Functional Group | This compound (ppm) | Post-Reaction (e.g., Diol) (ppm) | Key Change |
| -C(CH₃ )₃ (Boc) | ~1.4 | ~1.4 | No significant change |
| -CH₂ -CH₂-NH | ~1.5-1.7 | ~1.5-1.7 | Minor shift |
| -CH₂-CH₂ -NH | ~3.1 | ~3.1 | Minor shift |
| Epoxide CH | ~2.9-3.1 | Disappears | Disappearance of signal |
| Epoxide CH₂ | ~2.5-2.8 | Disappears | Disappearance of signal |
| NH | ~4.8 (broad) | ~4.8 (broad) | May shift or broaden |
| New CH -OH | N/A | ~3.5-4.0 | Appearance of new signal |
| New CH₂ -OR | N/A | ~3.4-3.8 | Appearance of new signal |
| New OH | N/A | Variable (broad) | Appearance of new signal |
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthetic products and for monitoring the progress of a reaction in real-time. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
For this compound, ESI-MS would typically show a protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the rapid confirmation of the mass of the starting material. As a reaction proceeds, for example, in an epoxide opening with a nucleophile 'Nu-H', the peak corresponding to the starting material's mass will decrease in intensity, while a new peak corresponding to the product's mass [M+Nu-H+H]⁺ will appear and grow. This provides a straightforward method for determining reaction completion. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer structural insights, particularly regarding the connectivity of the newly introduced functional group after the epoxide ring has opened. nih.gov
Interactive Table: Expected m/z Values in ESI-MS for a Reaction
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ |
| This compound | C₁₁H₂₁NO₃ | 215.29 | 216.30 | 238.28 |
| Product of hydrolysis (Diol) | C₁₁H₂₃NO₄ | 233.30 | 234.31 | 256.29 |
| Product with Aniline (C₆H₇N) | C₁₇H₂₈N₂O₃ | 308.42 | 309.43 | 331.41 |
Chromatographic Methods for Purity Assessment and Isolation Optimization
Chromatographic techniques are fundamental for both assessing the purity of synthetic derivatives and for optimizing their isolation. Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely used.
TLC is a rapid and effective method for monitoring reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product(s) by their different retention factors (Rf values). This helps in determining the optimal reaction time and conditions.
For purification, flash column chromatography on silica (B1680970) gel is a standard method. rsc.org The polarity of the solvent system is optimized based on TLC analysis to achieve efficient separation of the desired product from unreacted starting materials, reagents, and byproducts.
HPLC is the gold standard for determining the purity of the final compound with high resolution. Reversed-phase HPLC is commonly used, where the analyte's retention time is indicative of its polarity. A pure compound will typically show a single, sharp peak. HPLC can quantify purity by integrating the peak area of the product relative to any impurities. For chiral derivatives, specialized chiral HPLC columns can be used to separate and quantify enantiomers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthetic Products
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the presence and transformation of key functional groups during a synthesis.
The FTIR spectrum of this compound shows several characteristic absorption bands. The carbamate (B1207046) group exhibits a strong C=O stretching vibration around 1690 cm⁻¹ and an N-H stretching band around 3350 cm⁻¹. researchgate.netorgsyn.org The epoxide ring itself has characteristic C-O stretching vibrations, often appearing in the 810-950 cm⁻¹ and 1230-1280 cm⁻¹ regions. spectroscopyonline.com The band around 915 cm⁻¹ is particularly diagnostic for the epoxy group. nih.gov
During a reaction where the epoxide ring is opened, FTIR spectroscopy provides clear evidence of the transformation. The characteristic epoxide bands will disappear, and a new, broad O-H stretching band will appear around 3400 cm⁻¹ if the product is an alcohol (diol). researchgate.net This makes FTIR an excellent tool for quickly confirming the success of a ring-opening reaction. Raman spectroscopy can provide complementary information, especially for symmetric vibrations that may be weak in the IR spectrum.
Interactive Table: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | Starting Material (Epoxide) | Ring-Opened Product (Diol) |
| N-H (Carbamate) | Stretch | ~3350 | ~3350 |
| C-H (Aliphatic) | Stretch | ~2850-2980 | ~2850-2980 |
| C=O (Carbamate) | Stretch | ~1690 | ~1690 |
| N-H (Carbamate) | Bend | ~1520 | ~1520 |
| C-O-C (Epoxide) | Asymmetric Stretch | ~915 | Disappears |
| C-O-C (Epoxide) | Symmetric Stretch | ~840 | Disappears |
| O-H (Alcohol) | Stretch (Broad) | N/A | ~3400 |
| C-O (Alcohol) | Stretch | N/A | ~1050-1150 |
X-ray Crystallography for Absolute Stereochemical Determination of Crystalline Derivatives
While the starting material, this compound, is often an oil, many of its synthetic derivatives can be crystalline solids. For these compounds, single-crystal X-ray crystallography offers the ultimate analytical confirmation. This technique provides a precise three-dimensional map of the atomic arrangement in the crystal lattice.
X-ray crystallography is particularly crucial when stereochemistry is involved. For example, if the epoxide ring is opened by a chiral nucleophile, or if the reaction creates new stereocenters, crystallography can unambiguously determine the relative and absolute stereochemistry of the product. This is essential for applications where specific stereoisomers are required, such as in pharmaceutical synthesis. mdpi.comnih.gov The analysis provides exact bond lengths, bond angles, and torsional angles, confirming the molecular structure beyond any doubt and revealing intermolecular interactions like hydrogen bonding in the solid state. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Its Transformation
The primary transformation of tert-butyl (3-(oxiran-2-yl)propyl)carbamate involves the nucleophilic ring-opening of the epoxide. While various catalysts have been employed for epoxide aminolysis in general, there is a continuous drive to develop more efficient, selective, and environmentally benign catalytic systems. Future research will likely focus on several key areas:
Lewis Acid Catalysis: Exploration of new metal-based Lewis acids, such as those involving zinc(II) perchlorate, and scandium or indium triflates, is expected to yield catalysts with enhanced activity and selectivity for the ring-opening reaction. researchgate.netnih.gov The choice of counter-anion and ligands can significantly influence the catalyst's performance. nih.gov
Organocatalysis: Chiral organocatalysts, including sulfinamides, offer a metal-free alternative for asymmetric ring-opening reactions, leading to the synthesis of enantioenriched β-amino alcohols. organic-chemistry.org The development of novel organocatalysts with improved enantioselectivity and broader substrate scope is an active area of research.
Biocatalysis: Enzymes, such as lipases, have shown promise in catalyzing the ring-opening of epoxides with amines under mild and environmentally friendly conditions. mdpi.comresearchgate.net Future work may involve screening for more robust and selective enzymes, as well as their immobilization for use in continuous-flow systems. researchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, such as mesoporous aluminosilicates and sulfated zirconia, facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. rroij.com Research into new solid acid catalysts is anticipated to provide more sustainable synthetic routes. rroij.com
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalyst Type | Examples | Potential Advantages | Research Focus |
| Metal-Based Lewis Acids | Zinc(II) perchlorate, Scandium triflate | High efficiency, Chemo-, regio-, and stereoselectivity | Development of catalysts with less environmental impact, Exploration of counter-anion effects |
| Organocatalysts | Chiral sulfinamides | Metal-free, Enantioselectivity | Design of new catalysts for broader substrate scope and higher enantiomeric excess |
| Biocatalysts | Lipases | Mild reaction conditions, Environmentally friendly | Screening for novel enzymes, Immobilization for continuous flow applications |
| Heterogeneous Catalysts | Mesoporous aluminosilicates, Sulfated zirconia | Reusability, Green chemistry | Synthesis of new solid acids with enhanced activity and selectivity |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of versatile building blocks like this compound into automated and high-throughput synthesis platforms. A key area of development is its use in continuous-flow systems. researchgate.netrsc.org
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless multi-step synthesis. rsc.org The enzymatic ring-opening of epoxides with amines has been successfully demonstrated in a continuous-flow reactor, highlighting the potential for developing efficient and scalable processes for the synthesis of β-amino alcohols from this compound. researchgate.net
Future research in this area will likely focus on:
Optimization of Flow Conditions: Developing optimized protocols for temperature, pressure, and residence time to maximize yield and selectivity in the transformation of this compound.
Integration of In-line Purification: Incorporating in-line purification techniques to enable the direct generation of pure products from the flow reactor.
Multi-step Synthesis: Designing multi-step continuous-flow sequences where the product from the ring-opening of this compound is directly used in subsequent reactions.
Exploration of New Chemical Space Enabled by this compound
The unique combination of a reactive epoxide and a protected amine in this compound makes it an ideal starting material for the synthesis of a diverse range of new chemical entities. Its utility extends beyond the synthesis of simple β-amino alcohols to the construction of more complex heterocyclic scaffolds.
One promising avenue is the synthesis of substituted morpholines. nih.govnih.gov Morpholine derivatives are prevalent in many biologically active compounds, and efficient synthetic routes to novel analogues are highly sought after. nih.gov By reacting the amino alcohol derived from the ring-opening of this compound with appropriate reagents, a variety of substituted morpholines can be accessed.
Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. nih.gov The exploration of its reactivity with various nucleophiles and subsequent cyclization strategies is expected to unlock a vast new chemical space. Research efforts will likely be directed towards the synthesis of novel compound libraries for biological screening.
Challenges and Opportunities in Stereoselective Synthesis Utilizing the Compound
The creation of chiral centers during the ring-opening of the epoxide in this compound presents both challenges and opportunities in stereoselective synthesis. Achieving high levels of regio- and stereocontrol is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Challenges:
Regiocontrol: In unsymmetrical epoxides, the nucleophile can attack either of the two carbon atoms of the epoxide ring, leading to a mixture of regioisomers. The regioselectivity is influenced by steric and electronic factors of both the epoxide and the nucleophile, as well as the reaction conditions. nih.gov
Stereocontrol: The ring-opening reaction typically proceeds via an SN2 mechanism with inversion of configuration at the stereocenter. However, achieving high enantioselectivity in the asymmetric ring-opening of racemic or meso-epoxides remains a significant challenge.
Opportunities:
Kinetic Resolution: The kinetic resolution of racemic epoxides, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, is a powerful strategy for obtaining enantioenriched epoxides and the corresponding ring-opened products. acs.org The development of efficient kinetic resolution protocols for this compound would be highly valuable.
Asymmetric Catalysis: The use of chiral catalysts, both metal-based and organocatalytic, to control the stereochemical outcome of the ring-opening reaction is a major area of research. researchgate.netorganic-chemistry.org The design of new catalysts that can provide high enantioselectivity for the transformation of this compound is a key objective.
Potential for Advanced Materials Science Applications (excluding specific material properties)
The presence of both a reactive epoxide and a protected amine functionality in this compound makes it a promising monomer for the synthesis of functional polymers and advanced materials. The epoxy-amine reaction is a fundamental curing chemistry for epoxy resins, which are widely used as adhesives, coatings, and composites. polymerinnovationblog.com
The incorporation of the N-Boc protected amine group offers a handle for post-polymerization modification. After polymerization via the epoxide ring, the Boc protecting group can be removed to expose the primary amine, which can then be further functionalized. This approach allows for the synthesis of polymers with tailored functionalities.
Potential applications in materials science include:
Functional Polymers: The ring-opening polymerization of this compound could lead to the formation of functional polyethers. core.ac.uk These polymers, bearing pendant protected amine groups, could serve as precursors to a variety of functional materials.
Hydrogels: The self-assembly of Boc-protected amino acids and peptides into hydrogels has been reported. nih.gov Following deprotection, the amino groups within a polymer derived from this compound could participate in cross-linking to form hydrogels with potential biomedical applications.
Self-Healing Materials: Epoxy-amine chemistry is being explored for the development of self-healing materials, where microencapsulated epoxy and amine components are released upon damage to repair the material. mdpi.com The controlled reactivity offered by the protected amine in this compound could be advantageous in designing such systems.
Future research will likely focus on the controlled polymerization of this monomer and the exploration of the resulting polymers in various material science applications.
Q & A
Basic: What are the recommended synthetic routes and purification methods for tert-butyl (3-(oxiran-2-yl)propyl)carbamate in laboratory settings?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Protection of Amines : Introduce the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the amine intermediate .
Epoxidation : Convert allyl or propenyl precursors to the epoxide (oxirane) group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) to achieve >95% purity. Purity validation via HPLC or NMR is critical, as residual solvents or unreacted precursors may affect downstream applications .
Basic: How should this compound be stored to maintain stability in research applications?
Methodological Answer:
Key storage considerations include:
- Temperature : Store at 2–8°C in a refrigerated environment to prevent epoxide ring degradation .
- Moisture Control : Keep containers tightly sealed with desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate or epoxide groups .
- Light Protection : Use amber glass vials to minimize photodegradation.
- Compatibility : Avoid contact with strong acids/bases or nucleophilic reagents (e.g., amines, thiols) during storage .
Advanced: How can researchers optimize epoxide ring-opening reactions for this compound in nucleophilic environments?
Methodological Answer:
Epoxide reactivity is central to functionalization. Optimization strategies include:
Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilic attack regioselectivity. For asymmetric openings, chiral catalysts like Jacobsen’s Co-salen complexes are effective .
Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve nucleophile solubility and reaction rates.
Monitoring : Track reaction progress via TLC or in-situ NMR (e.g., observing the disappearance of epoxide proton signals at δ 3.1–3.5 ppm) .
Workup : Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts and extract products using ethyl acetate .
Advanced: How can contradictory crystallographic data be resolved for derivatives of this compound?
Methodological Answer:
Contradictions in crystallographic data (e.g., bond angles, disorder) require:
Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned crystals) with high-resolution datasets .
Validation : Cross-check with Hirshfeld surface analysis or PLATON to identify missed symmetry elements or solvent masking.
Data Redundancy : Collect multiple datasets at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
Advanced: What analytical methods are recommended for quantifying this compound in complex mixtures?
Methodological Answer:
HPLC-DAD : Use a C18 column with a water/acetonitrile gradient (UV detection at 210–220 nm for carbamate absorption). Calibrate with certified reference standards .
LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 230 → 154 for fragmentation patterns).
NMR Spectroscopy : Integrate diagnostic signals (e.g., tert-butyl protons at δ 1.4 ppm, epoxide protons at δ 3.1–3.5 ppm) and compare to pure samples .
Advanced: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Engineering Controls : Use fume hoods to prevent inhalation of dust/aerosols. Ensure explosion-proof refrigeration for storage .
PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential solvent permeability .
Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste via licensed contractors .
First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .
Advanced: How can researchers address discrepancies in biological activity data for derivatives of this compound?
Methodological Answer:
Purity Verification : Re-examine compound purity via HPLC and elemental analysis; impurities >2% can skew bioassay results .
Solvent Effects : Ensure residual solvents (e.g., DMSO) are below toxicity thresholds (e.g., <0.1% for cell-based assays).
Epoxide Stability : Test stability in assay buffers (e.g., pH 7.4 PBS) over 24 hours via LC-MS to rule out decomposition .
Advanced: What computational methods aid in predicting the reactivity of this compound’s epoxide group?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model transition states for epoxide ring-opening (e.g., nucleophilic attack energy barriers) .
Molecular Dynamics : Simulate solvent effects on reaction pathways with GROMACS or AMBER.
Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on epoxide-electrophile binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
